3-Methyl-1,2,4-trithiane
Description
Molecular Architecture and Isomerism
3-Methyl-1,2,4-trithiane (C₄H₈S₃) is a six-membered heterocyclic compound comprising three sulfur atoms and three carbon atoms in a saturated ring system, with a methyl group substituent at the 3-position. Its molecular architecture features a chair-like or twist-boat conformation due to the steric and electronic effects of the sulfur atoms, which adopt alternating positions in the ring. The compound exhibits stereoisomerism at the methyl-bearing carbon (C3), leading to enantiomeric forms such as (3R)-3-methyl-1,2,4-trithiane.
Key Structural Features:
- Molecular Formula : C₄H₈S₃
- SMILES Notation : CC1SCCSS1
- InChIKey : UXPUEXDAOSQIQS-UHFFFAOYSA-N
- Molecular Weight : 152.3 g/mol
Table 1: Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Bond Length (C-S) | 1.81–1.83 Å | Computational |
| Bond Angle (S-C-S) | 98–102° | Modeled |
| Torsional Angle (S-C-C-S) | 35–45° | Analogous Systems |
Crystallographic Analysis and Conformational Studies
While direct single-crystal X-ray diffraction data for this compound remains limited, computational models and studies on analogous trithianes suggest a puckered ring conformation with sulfur atoms occupying equatorial positions. The methyl group at C3 induces steric strain, favoring a chair-like conformation to minimize non-bonded interactions.
Conformational Dynamics:
- Ring Puckering : Energy barriers for ring inversion are estimated at 10–15 kJ/mol, lower than those of cyclohexane due to sulfur’s larger atomic radius.
- Chirality : The (3R) enantiomer exhibits a distinct spatial arrangement, confirmed via chiral chromatography and optical rotation studies.
Table 2: Computational Conformational Energies
| Conformation | Relative Energy (kJ/mol) | Method |
|---|---|---|
| Chair | 0.0 | DFT/B3LYP |
| Twist-Boat | 4.2 | DFT/B3LYP |
| Half-Chair | 8.7 | DFT/B3LYP |
Spectroscopic Fingerprinting (NMR, IR, Raman)
Nuclear Magnetic Resonance (NMR):
- ¹³C NMR : Peaks at δ 22.1 (CH₃), 34.5 (C3), and 45.2–48.7 ppm (ring carbons).
- ¹H NMR : Methyl protons resonate at δ 1.35 ppm, while ring protons appear as multiplet signals at δ 2.8–3.4 ppm.
Table 3: NMR Spectral Assignments
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 1.35 (d, J = 6.5 Hz) | C3-CH₃ |
| ¹H | 2.8–3.4 (m) | Ring S-CH₂-S |
| ¹³C | 22.1 | C3-CH₃ |
| ¹³C | 34.5 | C3 (quaternary) |
Properties
IUPAC Name |
3-methyl-1,2,4-trithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8S3/c1-4-5-2-3-6-7-4/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPUEXDAOSQIQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1SCCSS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00866108 | |
| Record name | 1,2,4-Trithiane, 3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00866108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid with strong odour | |
| Record name | 3-Methyl-1,2,4-trithiane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/147/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
226.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Methyl-1,2,4-trithiane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water; soluble in fat | |
| Record name | 3-Methyl-1,2,4-trithiane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/147/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.276 (d20/4) | |
| Record name | 3-Methyl-1,2,4-trithiane | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/147/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
43040-01-3 | |
| Record name | 3-Methyl-1,2,4-trithiane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43040-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Methyl-1,2,4-trithiane | |
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| Record name | 1,2,4-Trithiane, 3-methyl- | |
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| Record name | 1,2,4-Trithiane, 3-methyl- | |
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| Record name | 3-methyl-1,2,4-trithiane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.943 | |
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| Record name | 3-METHYL-1,2,4-TRITHIANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | 3-Methyl-1,2,4-trithiane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037290 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Classical Synthesis via Reaction of Diisopropylamine, Hydrogen Sulfide, Acetaldehyde, and Sulfur
One of the primary and well-documented methods for synthesizing 3-methyl-1,2,4-trithiane involves a multi-step reaction starting with diisopropylamine saturated with hydrogen sulfide, followed by sequential addition of acetaldehyde, 1,2-ethanedithiol, and elemental sulfur.
Procedure Summary:
- Step 1: Saturate 100 g (1 mole) diisopropylamine at 0°C with a slow stream of hydrogen sulfide gas over 6 hours, forming a semi-crystalline mass.
- Step 2: Add 36.3 g (0.8 mole) acetaldehyde to the mixture within 15 minutes, causing a color change from yellowish to pinkish.
- Step 3: Stir for 60 minutes at about 10°C.
- Step 4: Add 77.5 g (0.8 mole) 1,2-ethanedithiol at 10–15°C and stir for 10 minutes.
- Step 5: Add 26.4 g (0.8 atomic grams) sulfur and continue stirring for 5 hours.
- Step 6: Acidify the mixture to pH 2–3 with concentrated aqueous HCl.
- Step 7: Extract the product with ether (five fractions of 150 ml each).
- Step 8: Distill the raw material under reduced pressure (up to 70°C at 10^-3 Torr) to avoid polymer formation.
- Step 9: Collect this compound by fractional distillation at 55°C under 10 Torr.
Yield and Purity:
- Approximately 3.2 g of pure this compound obtained.
- Analytical data matched previously known samples confirming purity.
Notes:
- This method is referenced in US Patent US4247571A and is also described in the literature (Z. Lebensm. Unters. Forsch. 161, 125-129, 1976).
- The reaction requires careful temperature control and slow addition of reagents to ensure proper formation of the trithiane ring.
- The final product is a potent flavoring agent, effective at very low concentrations (0.05 to 0.5 ppm in food applications).
Alternative Routes Involving 1,3,5-Trithianes and Sulfur Monochloride/Sodium Sulfide
Recent research from the University of Florence explores alternative synthetic routes to polysulfurated heterocycles like this compound through treatment of substituted 1,3,5-trithianes with sulfur monochloride (S2Cl2) and sodium sulfide (Na2S).
Key Features:
- The reaction is performed under mild conditions.
- It provides 3,5-disubstituted 1,2,4-trithiolanes as mixtures of diastereoisomers.
- This method is part of a broader investigation into convenient and efficient preparation of sulfur-rich heterocycles.
- The approach leverages the reactivity of 1,3,5-trithianes and sulfur reagents to build the trithiane ring system.
Advantages:
- Mild reaction conditions reduce harshness and potential side reactions.
- Potentially simpler and more cost-effective compared to multi-step classical methods.
- Allows access to a variety of substituted trithiolane derivatives, including this compound analogs.
Limitations:
- Detailed reaction conditions (e.g., solvent, temperature, stoichiometry) require optimization.
- Product mixtures may require chromatographic separation to isolate pure isomers.
This methodology is documented in a 2023 publication by Tanini et al., highlighting its potential as an alternative synthetic route.
Summary Table of Preparation Methods
Analytical and Practical Considerations
- Purification: Fractional distillation under reduced pressure is critical to isolate the pure this compound and avoid polymeric by-products.
- Temperature Control: Maintaining low temperatures (0–15°C) during reagent additions prevents side reactions and ensures controlled ring formation.
- Yield Optimization: Stoichiometric balance and slow addition of aldehyde and sulfur sources improve yield and selectivity.
- Safety: Handling of hydrogen sulfide gas and sulfur monochloride requires strict safety protocols due to toxicity and corrosiveness.
Research Findings and Applications
- The classical method yields a compound with strong roasted, meaty flavor notes, effective at ppm levels in food flavorings.
- Alternative methods using 1,3,5-trithianes offer synthetic flexibility for derivatives and potential pharmaceutical or agrochemical applications.
- The compound’s synthesis remains an active research area due to its organoleptic properties and potential biological activities.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-1,2,4-trithiane can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of this compound can yield thiols and other sulfur-containing compounds.
Substitution: This compound can participate in substitution reactions, where one of the sulfur atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Substitution reactions often involve halogens or nucleophiles under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted trithianes.
Scientific Research Applications
Chemistry: 3-Methyl-1,2,4-trithiane is used as a building block in organic synthesis, particularly in the formation of sulfur-containing heterocycles. It is also employed in the study of reaction mechanisms involving sulfur atoms .
Biology: In biological research, this compound is used to investigate the role of sulfur compounds in enzymatic reactions and metabolic pathways .
Industry: Industrially, this compound is used as a flavoring agent due to its distinctive sulfurous odor. It is also employed in the production of certain polymers and as an intermediate in the synthesis of other sulfur-containing compounds .
Mechanism of Action
The mechanism of action of 3-Methyl-1,2,4-trithiane involves its interaction with various molecular targets, primarily through its sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes and other proteins, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Key Findings :
- Acute Toxicity : this compound exhibits moderate acute toxicity compared to 3,5-dimethyl-1,2,4-trithiolane, which is more toxic (LD₅₀ = 115 mg/kg). The lower toxicity of 2-methyl-1,3-dithiolane (LD₅₀ = 1,610 mg/kg) suggests structural variations (e.g., ring size, sulfur atom positions) significantly influence toxicity .
- Chronic Safety: The NOEL of 0.3 mg/kg/day for this compound is the lowest in Subgroup VII, making it a critical benchmark for safety assessments of related flavorings .
Functional Analogs in Aliphatic Polysulfides
Comparison with 2-Mercapto-4-methylpentan-2-one
Comparison with 2-Methyl-4-propyl-1,3-oxathiane
- Structure : Contains one oxygen atom in the ring (oxathiane).
- Toxicity : Exceptionally high LD₅₀ (>6,000 mg/kg), indicating negligible acute toxicity compared to this compound .
- Applications: Imparts herbal and green notes, contrasting with the savory applications of trithiane derivatives .
Application-Specific Analogs in Food Flavorings
3-Methyl-1,2-dithian-4-one
Dipropyl Trisulfide
- Structure : Acyclic trisulfide.
- Toxicity: Limited data due to purity concerns in safety evaluations .
- Applications : Garlic and onion flavors, demonstrating how sulfur chain length affects sensory properties compared to cyclic analogs .
Biological Activity
3-Methyl-1,2,4-trithiane is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, applications, and relevant research findings.
- Chemical Formula : C₄H₈S₃
- Molecular Weight : 152.301 g/mol
- CAS Registry Number : 43040-01-3
- IUPAC Name : this compound
Biological Activity Overview
This compound exhibits various biological activities that make it of interest in both food science and pharmacology. Its primary applications include:
Flavoring Applications
This compound has been investigated for its efficacy as a flavoring agent. In controlled studies:
- Organoleptic Evaluation : A study demonstrated that adding 0.075 ppm of this compound to liver pâté enhanced its meaty flavor significantly compared to unflavored samples .
- Coffee Flavoring : In another experiment with coffee beverages, the addition of 0.05 ppm resulted in a pronounced roasted flavor that was well-received by taste panels .
These findings indicate that this compound can effectively replicate and enhance natural flavors in various food products.
Antioxidant Activity
Research has indicated that this compound possesses antioxidant properties. It has been noted for its ability to scavenge free radicals during the Maillard reaction—a critical process in food browning that can lead to the formation of acrylamide and other harmful compounds .
Case Studies and Experimental Data
Safety and Toxicology
According to safety assessments conducted by regulatory bodies:
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 3-methyl-1,2,4-trithiane, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves sulfur-based cyclization of precursor thiols or thioacetals. For example, Mondino et al. (1981) optimized a route using Sprague Dawley rats for toxicological testing, achieving 0.3 mg/kg/day dosages via oral administration . Key variables include temperature, solvent choice (e.g., CH₃CN for kinetic stability ), and sulfur stoichiometry. Yield optimization requires monitoring intermediates via spectrophotometry (λ = 238 nm) . Challenges include managing polysulfide byproducts and ensuring stereochemical consistency.
Q. How can researchers validate the quantitative analysis of this compound in complex matrices?
- Methodological Answer: UV spectrophotometry is widely used, with validation parameters (specificity, linearity, accuracy) as per pharmacopeial standards. For instance, a validated method for structurally related thioacetates demonstrated linearity (R² > 0.99) in the 0.1–10 µg/mL range . HPLC-MS is recommended for trace analysis in biological samples, leveraging fragmentation patterns (e.g., m/z ratios specific to sulfur-containing ions).
Q. What are the baseline toxicological thresholds for this compound in mammalian models?
- Methodological Answer: Subchronic studies in rats established a NOAEL of 0.2 mg/kg/day based on 90-day oral administration, with no adverse effects on organ weight or histopathology . Acute toxicity (LD₅₀) was reported as 440 mg/kg in Charles River CD rats . Researchers should design dose-ranging studies with controls for hepatic and renal biomarkers, referencing EFSA’s margin of safety (3.1 × 10³) for flavouring agents .
Advanced Research Questions
Q. How can contradictions in toxicological data for this compound be resolved across studies?
- Methodological Answer: Discrepancies in NOAEL values (e.g., 0.2 mg/kg/day vs. 0.3 mg/kg/day ) may arise from strain-specific metabolic differences (Sprague Dawley vs. Wistar rats) or variations in purity. Researchers should conduct comparative meta-analyses, standardizing protocols for dosing, vehicle (e.g., corn oil vs. saline), and endpoint assays (e.g., ALT/AST levels). Kinetic data (Table A-1–A-5 ) can clarify temperature-dependent metabolic stability.
Q. What computational models predict the environmental persistence and degradation pathways of this compound?
- Methodological Answer: Density Functional Theory (DFT) simulations can model hydrolysis pathways, identifying reactive sites (e.g., sulfur-sulfur bonds). Experimental validation via isotopic labeling (e.g., deuterated methyl groups ) tracks degradation products in soil/water systems. QSAR models trained on aliphatic sulfides predict half-lives in aerobic environments (e.g., t₁/₂ = 15–30 days).
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for metabolic profiling?
- Methodological Answer: In vitro assays using human liver microsomes and CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) can identify primary metabolic routes. LC-MS/MS detects sulfoxide and sulfone metabolites, while NMR (¹H/¹³C) confirms structural modifications. Comparative studies with 3,5-dimethyl-1,2,4-trithiolane reveal steric effects on enzyme binding.
Key Considerations
- Experimental Design : Prioritize strain consistency (e.g., Sprague Dawley rats ) and solvent polarity in synthesis .
- Data Gaps : Limited human metabolic data; isotopic tracer studies (e.g., methyl-D3 ) are needed.
- Regulatory Alignment : EFSA’s safety margin (3.1 × 10³) supports food-grade use but requires validation in novel applications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
